molecular formula C10H14N2O2 B1523761 3-(4-aminophenoxy)-N-methylpropanamide CAS No. 1225702-73-7

3-(4-aminophenoxy)-N-methylpropanamide

Cat. No.: B1523761
CAS No.: 1225702-73-7
M. Wt: 194.23 g/mol
InChI Key: OAUNFRKOPGZOQR-UHFFFAOYSA-N
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Description

3-(4-aminophenoxy)-N-methylpropanamide is an organic compound that features an aminophenoxy group attached to a propanamide backbone

Scientific Research Applications

3-(4-aminophenoxy)-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Safety and Hazards

The safety and hazards of “3-(4-aminophenoxy)-N-methylpropanamide” would depend on various factors, including its reactivity, toxicity, and environmental impact. Based on its structure, it could potentially be harmful if ingested, inhaled, or in contact with skin .

Future Directions

The future research directions for “3-(4-aminophenoxy)-N-methylpropanamide” would depend on its intended applications. If it’s a potential drug, further studies could focus on its biological activity, toxicity, and pharmacokinetics . If it’s a potential material, research could focus on its physical properties and potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenoxy)-N-methylpropanamide typically involves the reaction of 4-aminophenol with N-methylpropanamide under specific conditions. One common method includes:

    Step 1: Reacting 4-aminophenol with a suitable halogenated propanamide derivative in the presence of a base such as potassium carbonate.

    Step 2: The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

    Step 3: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenoxy)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-aminophenoxy)-2,6-dimethylaniline
  • 10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone

Uniqueness

3-(4-aminophenoxy)-N-methylpropanamide is unique due to its specific structural features, such as the presence of both an aminophenoxy group and a propanamide backbone. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(4-aminophenoxy)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12-10(13)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUNFRKOPGZOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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